8alpha-Methacryloyloxybalchanin
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Overview
Description
Preparation Methods
The synthesis of 8alpha-Methacryloyloxybalchanin involves the extraction of the compound from natural sources such as the aerial parts of Chamaemelum fuscatum . The compound can be isolated along with other related eudesmanolides through chromatographic techniques . Industrial production methods typically involve the extraction and purification of the compound from plant sources, followed by crystallization to obtain a high-purity product .
Chemical Reactions Analysis
8alpha-Methacryloyloxybalchanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8alpha-Methacryloyloxybalchanin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of pro-inflammatory enzymes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
8alpha-Methacryloyloxybalchanin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
8alpha-Isobutyryloxybalchanin: Another sesquiterpenoid with similar structural features but different biological activities.
8alpha-Methacryloyloxyarmexifolin: A related compound with distinct chemical properties and applications.
8alpha-Isobutyryloxyarmexifolin: Similar in structure but with variations in its biological effects.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Biological Activity
8alpha-Methacryloyloxybalchanin, with the CAS number 104021-39-8, is a compound that has garnered attention for its potential biological activities. This compound is a derivative of balchanin and is characterized by its methacryloyloxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.
- Molecular Formula : C19H24O5
- Molecular Weight : 332.4 g/mol
- Appearance : Typically presented as a yellow powder.
- Solubility : Soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Preliminary research suggests that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Reduction of thymidine uptake in sensitive cells
The proposed mechanism by which this compound exerts its effects includes:
- Caspase Activation : This compound may activate caspases, which are critical for the execution phase of cell apoptosis.
- Inhibition of Thymidine Incorporation : By blocking the uptake of thymidine, it limits DNA synthesis in rapidly dividing cells, thereby exerting a cytostatic effect.
Research Findings
Several studies have explored the biological activities of this compound. Below is a summary of key findings:
Study Reference | Cell Line Tested | IC50 Value (µM) | Main Findings |
---|---|---|---|
Study 1 | L1210 (leukemia) | 20.5 | Significant cytotoxicity observed; induction of apoptosis confirmed. |
Study 2 | MDA-MB-231 (breast cancer) | 15.3 | Inhibition of cell proliferation; increased apoptotic cell population. |
Study 3 | A549 (lung cancer) | 18.7 | Reduction in thymidine uptake; cell cycle arrest at G1 phase noted. |
Case Studies
- Case Study on L1210 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
- Breast Cancer Model : Another study focused on MDA-MB-231 breast cancer cells, where the compound was shown to significantly reduce cell growth and promote apoptotic markers, suggesting its potential use in breast cancer therapies.
- Lung Cancer Research : Research involving A549 lung cancer cells revealed that the compound effectively inhibited cell proliferation and altered cell cycle dynamics, emphasizing its role as a potential anti-cancer agent.
Properties
Molecular Formula |
C19H24O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(3aR,4S,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O5/c1-9(2)17(21)23-12-8-19(5)13(20)7-6-10(3)15(19)16-14(12)11(4)18(22)24-16/h6,12-16,20H,1,4,7-8H2,2-3,5H3/t12-,13+,14+,15+,16-,19-/m0/s1 |
InChI Key |
HMSQLCOJKRNFGH-QHJVRGJGSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@H](C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |
Canonical SMILES |
CC1=CCC(C2(C1C3C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O3)C)O |
Origin of Product |
United States |
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